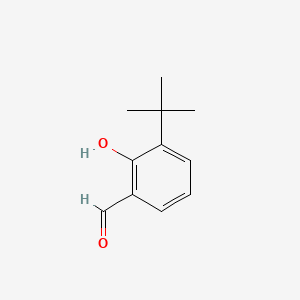

Benzaldehyde, 2,6-dimethoxy-, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

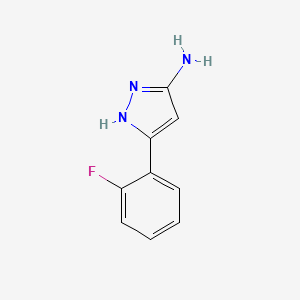

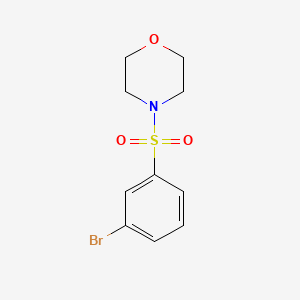

Benzaldehyde, 2,6-dimethoxy-, oxime, also known as 2,6-dimethoxybenzaldehyde oxime, is a synthetic organic compound with the chemical formula C9H11NO2. It is a colorless solid that is soluble in alcohol and ether and is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Oxidation Mechanisms and Kinetics

Research has explored the oxidation of various methoxy benzaldehydes, including 2,6-dimethoxy benzaldehyde, to form corresponding carboxylic acids. This process is significant in understanding the chemical behavior and potential applications of these compounds in different environments (Malik, Asghar, & Mansoor, 2016).

Catalytic Reactions

A study demonstrated the efficiency of metalloporphyrins in catalyzing the oxidation of oximes, including those derived from benzaldehyde, to carbonyl compounds. This finding is pivotal for developing synthetic processes in organic chemistry (Zhou, Yuan, & Ji, 2010).

Beckmann Rearrangement

Benzaldehyde oxime has been utilized in catalytic Beckmann Rearrangement, transforming oximes into lactams. This reaction is fundamental in organic synthesis, particularly in pharmaceutical manufacturing (Izumi, 1990).

Formation of Oxime Ketals

Benzaldehyde O-tetrahydrofuran-2-yl oximes have been produced through C–H functionalization, catalyzed by transition metal triflates. This novel formation contributes to the understanding of functional group interconversions in organic chemistry (Shafi, 2015).

Synthesis and Cytotoxicity Studies

Research has used dimethoxy-benzaldehyde as a starting material in synthesizing compounds with potential cytotoxic effects. These studies are vital in drug discovery and understanding the biological activities of these compounds (Brandes et al., 2020).

Thermal Hazard Analysis

The thermal hazards and safety aspects of benzaldehyde oxime, an important intermediate in pharmaceuticals and agrochemicals, have been investigated, highlighting its decomposition characteristics and potential risks (Deng et al., 2017).

Conformational and Spectroscopic Studies

Conformational, spectroscopic, and physicochemical analyses of oxime molecules, including methoxy-benzaldehyde oximes, provide insights into their stability and behavior in different environments. Such studies are crucial for their potential applications in various scientific fields (Kaya, Kucuk, & Kaya, 2018).

Synthesis Techniques

Research on synthesizing benzaldehyde oxime using various catalysts, like Iron(III) Chloride, contributes to the development of efficient and sustainable synthetic methodologies in organic chemistry (Hong-ping, 2012).

Mechanism of Action

Target of Action

It’s known that oximes, such as benzaldehyde oxime, can interact with various biological targets due to their ability to form hydrogen bonds .

Mode of Action

Benzaldehyde, 2,6-dimethoxy-, oxime, like other oximes, can undergo various chemical reactions. One notable reaction is the Beckmann rearrangement, where it can transform into an amide under certain conditions . This transformation can be catalyzed by nickel salts or photocatalyzed by BODIPY .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Beckmann rearrangement of oximes can be influenced by the presence of certain catalysts and the surrounding temperature .

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde . These reactions suggest potential future directions for research and applications of benzaldehyde oximes.

Properties

IUPAC Name |

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQWBDLQYJOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373123 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174966-94-0 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)